An In-depth Technical Guide to (3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid: Properties, Applications, and Experimental Protocols
An In-depth Technical Guide to (3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid: Properties, Applications, and Experimental Protocols
This guide provides a comprehensive technical overview of (3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid, a specialized organoboron compound with significant potential in synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core properties, applications, and practical experimental methodologies related to this versatile reagent.
Introduction: The Strategic Importance of Substituted Phenylboronic Acids
The landscape of modern medicinal chemistry and materials science is profoundly shaped by the ability to construct complex molecular architectures with high precision. Among the vast toolkit available to synthetic chemists, organoboron compounds, particularly substituted phenylboronic acids, have emerged as indispensable building blocks.[1][2] Their stability, ease of handling, and remarkable versatility in carbon-carbon bond-forming reactions have positioned them at the forefront of innovation.[1][3]
(3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid belongs to this critical class of reagents. Its unique substitution pattern—a chlorine atom, a fluorine atom, and a hydroxyl group—offers a trifecta of functionalities that can be strategically exploited to modulate the electronic properties, reactivity, and biological activity of target molecules. This guide aims to serve as a detailed resource for harnessing the full potential of this compound in research and development endeavors.
Core Properties and Specifications
A thorough understanding of a reagent's physicochemical properties is fundamental to its effective application. The key specifications for (3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1003298-72-3 | [4][5] |
| Molecular Formula | C₆H₅BClFO₃ | [6] |
| Molecular Weight | 190.36 g/mol | [6] |
| Appearance | White to off-white solid/powder | [7] |
| Purity | Typically ≥97% | [6] |
| Storage Conditions | Room temperature, under an inert atmosphere | [6] |
Note on Stability: Boronic acids are generally stable to air and moisture, making them convenient to handle under standard laboratory conditions.[1][3] However, they can undergo dehydration to form cyclic anhydrides (boroxines). This process is typically reversible upon treatment with water. It is good practice to store the compound in a cool, dry place under an inert atmosphere to maintain its integrity over long periods.
Key Applications in Synthetic Chemistry
The primary utility of (3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid lies in its role as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[7] This reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[2][8]
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction involves the coupling of an organoboron compound (such as our title compound) with an organic halide or triflate in the presence of a palladium catalyst and a base.[3][8] The reaction is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the generally low toxicity of the boron-containing byproducts.[3]
The presence of the chloro, fluoro, and hydroxyl substituents on the phenyl ring of (3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid allows for the introduction of this specific motif into a larger molecule, which can be a critical step in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][7][9]
Role in Drug Discovery and Development
Boronic acids and their derivatives are playing an increasingly important role in medicinal chemistry.[10] The first boronic acid-containing drug, Bortezomib (Velcade®), was approved by the FDA in 2003 for the treatment of multiple myeloma.[10] The unique ability of the boronic acid moiety to form reversible covalent bonds with active site serine residues in proteases has opened up new avenues for enzyme inhibition.
While (3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid itself is a building block rather than a final drug product, its incorporation into larger molecules can impart desirable properties. The halogen and hydroxyl groups can participate in hydrogen bonding and other non-covalent interactions with biological targets, potentially enhancing binding affinity and selectivity. The strategic placement of these functional groups is a key aspect of rational drug design.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
The following protocol provides a general methodology for the Suzuki-Miyaura coupling of an aryl bromide with (3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid. This should be considered a starting point, and optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.
Objective: To synthesize a biaryl compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
(3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid
-
Aryl bromide (or other suitable coupling partner)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., potassium carbonate, sodium carbonate, or cesium carbonate)
-
Solvent (e.g., a mixture of toluene and water, or dioxane and water)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), (3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid (1.2 mmol, 1.2 equivalents), and the base (2.0 mmol, 2.0 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the solvent (e.g., 10 mL of a 4:1 mixture of toluene:water). Degas the solvent mixture by bubbling the inert gas through it for 15-20 minutes. Following this, add the palladium catalyst (0.02-0.05 mmol, 2-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired biaryl compound.
Causality Behind Experimental Choices:
-
Excess Boronic Acid: A slight excess of the boronic acid is often used to ensure complete consumption of the more valuable aryl halide coupling partner.
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation by atmospheric oxygen, which can deactivate it. Therefore, maintaining an inert atmosphere is crucial for catalytic activity.[11]
-
Base: The base is required to activate the boronic acid, facilitating the transmetalation step in the catalytic cycle.[8] The choice of base can significantly impact the reaction rate and yield.
-
Solvent System: A mixture of an organic solvent and water is commonly used. The organic solvent solubilizes the reactants and catalyst, while the aqueous phase dissolves the inorganic base.
Catalytic Cycle of the Suzuki-Miyaura Reaction
The mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]
- 4. (3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid | 1003298-72-3 [chemicalbook.com]
- 5. 1003298-72-3 Cas No. | (3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid | Apollo [store.apolloscientific.co.uk]
- 6. chemscene.com [chemscene.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. chemimpex.com [chemimpex.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
